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Compound of Interest

Compound Name:
2-(Chloromethyl)-6-methyl-1,3-

benzoxazole

Cat. No.: B115692 Get Quote

Introduction

The benzoxazole scaffold is a prominent heterocyclic aromatic compound recognized as a

"privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to numerous

pharmacologically active agents, demonstrating a vast spectrum of biological activities

including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides

an in-depth technical overview of a specific, highly functionalized derivative: 2-
(Chloromethyl)-6-methyl-1,3-benzoxazole. This compound serves as a critical reactive

intermediate for synthesizing more complex molecules, making it a valuable tool for

researchers, chemists, and professionals in drug discovery and materials science. We will

explore its chemical identity, properties, a robust synthesis protocol, core reactivity, and

essential safety considerations.

Section 1: Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational for research and

development. The formal IUPAC name for the compound is 2-(chloromethyl)-6-methyl-1,3-
benzoxazole.[4] For practical and database purposes, it is also known by several synonyms

and identifiers, which are summarized below.
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Identifier Value

IUPAC Name 2-(chloromethyl)-6-methyl-1,3-benzoxazole[4]

CAS Number 143708-33-2[4][5]

Molecular Formula C₉H₈ClNO[4][5]

Synonyms 1Z-0830, CID2763601, ZINC03883643[4]

Section 2: Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for designing

experiments, selecting appropriate solvents, and predicting its behavior in various chemical

environments.

Property Value

Molecular Weight 181.62 g/mol [5]

Appearance
White to pale yellow solid (inferred from

analogous compounds)

Solubility

Expected to be soluble in common organic

solvents such as Dimethylformamide (DMF),

Dimethyl sulfoxide (DMSO), dichloromethane,

ethanol, and methanol; poorly soluble in water

(inferred from analogous compounds)[6]

Section 3: Synthesis Protocol and Rationale
The construction of the 2-substituted benzoxazole core is most commonly achieved through

the condensation and subsequent cyclization of a 2-aminophenol with a suitable carboxylic

acid or its derivative.[7][8] This pathway is highly efficient and versatile, allowing for the

introduction of diverse substituents at the C2 position. For synthesizing 2-(Chloromethyl)-6-
methyl-1,3-benzoxazole, the logical precursors are 2-amino-5-methylphenol and a reactive

two-carbon electrophile bearing the chloro group, such as chloroacetyl chloride.
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Expert Rationale for Protocol Design
The choice of chloroacetyl chloride as the acylating agent is deliberate. Its high reactivity

facilitates the initial acylation of the amine under mild conditions. The subsequent

intramolecular cyclization is typically acid-catalyzed (often by the HCl byproduct generated in

the first step) and driven by the formation of the stable aromatic benzoxazole ring system. The

entire process can often be performed in a one-pot synthesis, which is efficient in terms of time

and resources.

Detailed Experimental Protocol
Objective: To synthesize 2-(Chloromethyl)-6-methyl-1,3-benzoxazole from 2-amino-5-

methylphenol.

Materials:

2-amino-5-methylphenol

Chloroacetyl chloride

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (Et₃N) or Pyridine (optional, as an acid scavenger)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Hexanes and Ethyl Acetate for chromatography/recrystallization

Procedure:

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylphenol (1.0 eq) in

anhydrous DCM. If using an acid scavenger, add triethylamine (1.1 eq).
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Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of

chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30

minutes. Maintain the temperature at 0 °C during the addition.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the

mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with

water and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by either recrystallization from an

ethanol/water or ethyl acetate/hexanes mixture, or by flash column chromatography on silica

gel to yield the pure 2-(Chloromethyl)-6-methyl-1,3-benzoxazole.

Synthesis Workflow Diagram
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Reactants & Setup

Reaction

Workup & Isolation

Purification

1. Dissolve 2-amino-5-methylphenol
in anhydrous DCM at 0 °C

2. Add Chloroacetyl Chloride
(dropwise)

3. Stir at Room Temperature
(Monitor by TLC)

4. Quench with NaHCO₃

& Extract

5. Dry Organic Layer
(MgSO₄)

6. Concentrate in vacuo

7. Recrystallization or
Column Chromatography

Pure 2-(Chloromethyl)-6-methyl-
1,3-benzoxazole

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole.
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Section 4: Chemical Reactivity and Applications
The synthetic value of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole stems directly from its

chemical reactivity, which is dominated by the chloromethyl group at the C2 position.

Core Reactivity: An Electrophilic Building Block
The C-Cl bond in the chloromethyl group is highly polarized and susceptible to nucleophilic

attack. The electron-withdrawing nature of the adjacent benzoxazole ring system further

activates this position, making the compound an excellent alkylating agent.[6] This allows for

the facile introduction of the 6-methyl-benzoxazol-2-yl)methyl moiety into a wide variety of

molecules.

The general reaction is a nucleophilic substitution (Sₙ2), where a nucleophile (Nu⁻) displaces

the chloride ion.

Applications in Drug Discovery and Organic Synthesis
This reactivity profile makes 2-(Chloromethyl)-6-methyl-1,3-benzoxazole a cornerstone

intermediate for building libraries of potential drug candidates. Researchers can react it with

various nucleophiles—such as amines, thiols, alcohols, or carbanions—to rapidly generate a

diverse set of new chemical entities. Given the broad pharmacological importance of the

benzoxazole core, these new derivatives are often screened for biological activities.[2][3]

For instance, reacting it with a primary or secondary amine would yield a more complex amine,

a common functional group in many pharmaceuticals. This modular approach is a powerful

strategy in modern drug discovery.

Reactivity Diagram
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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